molecular formula C27H28N4O3S B2375138 N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242906-55-3

N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B2375138
CAS No.: 1242906-55-3
M. Wt: 488.61
InChI Key: SJPBMODSYWYEMQ-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C27H28N4O3S and its molecular weight is 488.61. The purity is usually 95%.
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Biological Activity

N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a synthetic compound with significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising a piperidine core linked to a thieno[3,2-d]pyrimidine moiety. The presence of the ethoxybenzyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various biochemical pathways related to neurodegenerative diseases and bacterial infections respectively .
  • Antimicrobial Activity : The thieno[3,2-d]pyrimidine derivatives generally show antibacterial properties against a range of pathogens. For instance, studies have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Biological Activity Data

Activity Type Tested Strains/Conditions Results
Antibacterial Salmonella typhi, Bacillus subtilisModerate to strong activity
Enzyme Inhibition Acetylcholinesterase (AChE)Significant inhibition observed
UreaseStrong inhibitory activity
Anticancer Various cancer cell linesPotential anticancer activity noted

Case Studies

  • Antibacterial Efficacy : In a study evaluating various piperidine derivatives, the compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Enzyme Inhibition Studies : Docking studies indicated that the compound binds effectively to AChE, suggesting its potential as a therapeutic agent for Alzheimer's disease. IC50 values were reported in the low micromolar range, indicating potent inhibition capabilities .
  • Anticancer Potential : Preliminary studies on cancer cell lines revealed that the compound could induce apoptosis in malignant cells. Further research is needed to elucidate the specific pathways involved in this effect .

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-2-34-21-12-10-18(11-13-21)15-28-25(32)20-9-6-14-31(16-20)27-29-23-22(19-7-4-3-5-8-19)17-35-24(23)26(33)30-27/h3-5,7-8,10-13,17,20H,2,6,9,14-16H2,1H3,(H,28,32)(H,29,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPBMODSYWYEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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